molecular formula C6H5Cl2NOS B13950692 2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one CAS No. 87830-82-8

2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one

Katalognummer: B13950692
CAS-Nummer: 87830-82-8
Molekulargewicht: 210.08 g/mol
InChI-Schlüssel: KRXYIJCHJJUYOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a thiazole ring substituted with a methyl group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one typically involves the reaction of 4-methyl-2-aminothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes to ensure better control over reaction parameters and to increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Agriculture: Utilized in the development of agrochemicals such as herbicides and fungicides.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. The presence of the thiazole ring and chlorine atoms enhances its binding affinity and specificity. The molecular pathways involved include inhibition of key enzymes in metabolic pathways, leading to the disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is unique due to the presence of both chlorine atoms and the thiazole ring, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

87830-82-8

Molekularformel

C6H5Cl2NOS

Molekulargewicht

210.08 g/mol

IUPAC-Name

2,2-dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C6H5Cl2NOS/c1-3-2-11-6(9-3)4(10)5(7)8/h2,5H,1H3

InChI-Schlüssel

KRXYIJCHJJUYOC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=N1)C(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.